molecular formula C15H18N4O3 B446636 N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B446636
M. Wt: 302.33g/mol
InChI Key: DGRKJGCHLQJDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure It is characterized by the presence of a nitro group, an isopropyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. The starting materials often include 2-isopropyl-6-methylphenylamine and 4-nitro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction conditions usually require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is carried out under controlled temperatures, often ranging from 0°C to 50°C, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and reduce production costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the reaction rates and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
  • 4-nitro-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide

Uniqueness

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33g/mol

IUPAC Name

2-methyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O3/c1-9(2)11-7-5-6-10(3)13(11)17-15(20)14-12(19(21)22)8-16-18(14)4/h5-9H,1-4H3,(H,17,20)

InChI Key

DGRKJGCHLQJDSZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

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